molecular formula C6H7N3O3 B3348201 4-amino-1,2-dihydro-6-hydroxy-2-oxo-3-Pyridinecarboxamide CAS No. 15828-09-8

4-amino-1,2-dihydro-6-hydroxy-2-oxo-3-Pyridinecarboxamide

Cat. No.: B3348201
CAS No.: 15828-09-8
M. Wt: 169.14 g/mol
InChI Key: RIJYZDBGANXPOK-UHFFFAOYSA-N
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Description

4-Amino-1,2-dihydro-6-hydroxy-2-oxo-3-pyridinecarboxamide is a pyridine derivative characterized by a 1,2-dihydro-2-oxo core, an amino group at position 4, a hydroxyl group at position 6, and a carboxamide moiety at position 2. Its synthesis typically involves condensation reactions or microwave-assisted protocols (e.g., as described in for analogous compounds) . The hydroxyl and amino groups enhance solubility and hydrogen-bonding capacity, distinguishing it from simpler pyridine derivatives.

Properties

IUPAC Name

4-amino-2-hydroxy-6-oxo-1H-pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c7-2-1-3(10)9-6(12)4(2)5(8)11/h1H,(H2,8,11)(H4,7,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJYZDBGANXPOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(NC1=O)O)C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401198187
Record name 4-Amino-1,2-dihydro-6-hydroxy-2-oxo-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401198187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15828-09-8
Record name 4-Amino-1,2-dihydro-6-hydroxy-2-oxo-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15828-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-1,2-dihydro-6-hydroxy-2-oxo-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401198187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1,2-dihydro-6-hydroxy-2-oxo-3-Pyridinecarboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diaminopyridine with ethyl acetoacetate in the presence of a base, followed by hydrolysis and decarboxylation to yield the target compound . The reaction conditions often include refluxing in ethanol or methanol, with the use of catalysts such as sodium ethoxide or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-amino-1,2-dihydro-6-hydroxy-2-oxo-3-Pyridinecarboxamide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity

Research has demonstrated that derivatives of 4-amino-1,2-dihydro-6-hydroxy-2-oxo-3-pyridinecarboxamide exhibit significant antimicrobial properties. In vitro studies revealed its effectiveness against several bacterial strains, including Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. The compound's mechanism of action appears to involve inhibition of bacterial growth through interference with essential metabolic pathways .

2. Antioxidant Properties

The compound has also shown promising antioxidant activities. In tests using the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging method, it demonstrated a significant ability to neutralize free radicals. This property is crucial for developing therapeutic agents aimed at reducing oxidative stress-related diseases .

3. Potential Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit the proliferation of cancer cell lines in vitro. The compound's structural features may contribute to its interaction with cellular targets involved in cancer progression .

Agricultural Applications

1. Herbicide Safeners

The compound has been investigated as a potential herbicide safener. In laboratory experiments, it was found to mitigate the phytotoxic effects of herbicides like 2,4-D on sunflower seedlings. This application is particularly valuable in agricultural practices where crop safety is paramount while controlling weed populations .

2. Agrochemical Development

The synthesis of new agrochemicals based on the structure of this compound is an area of active research. The compound's ability to enhance crop resilience against environmental stressors makes it a candidate for developing innovative agrochemical products .

Biochemical Research

1. Enzyme Inhibition Studies

The compound has been studied for its potential as an enzyme inhibitor. Research indicates that it may inhibit specific enzymes involved in metabolic pathways relevant to various diseases, including those related to inflammation and metabolic disorders .

2. Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinities of this compound with various biological targets. These studies provide insights into the compound's potential therapeutic uses and guide further modifications to enhance efficacy and selectivity .

Summary Table of Applications

Application AreaSpecific UseFindings/Results
Medicinal ChemistryAntimicrobial ActivityEffective against Gram-negative bacteria
Antioxidant PropertiesSignificant free radical scavenging activity
Potential Anticancer ActivityInhibits proliferation of cancer cell lines
Agricultural ApplicationsHerbicide SafenersMitigates phytotoxic effects on crops
Agrochemical DevelopmentEnhances crop resilience
Biochemical ResearchEnzyme Inhibition StudiesInhibits enzymes involved in metabolic pathways
Molecular Docking StudiesPredicts binding affinities with biological targets

Mechanism of Action

The mechanism of action of 4-amino-1,2-dihydro-6-hydroxy-2-oxo-3-Pyridinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are best contextualized by comparing it to analogs within the 1,2-dihydro-2-oxo-pyridinecarboxamide family and related pyridine derivatives. Below is a detailed analysis:

Core Structure and Substitution Patterns

  • Target Compound :
    • Core : 1,2-Dihydro-2-oxo-pyridine.
    • Substituents :
  • 4-Amino group (electron-donating, enhances nucleophilicity).
  • 6-Hydroxy group (polar, increases solubility).
  • Analog 1 : N-Cycloheptyl-1,2-dihydro-4-methyl-2-oxo-pyridine-3-carboxamide ()

    • Substituents :
  • 4-Methyl (hydrophobic, reduces solubility).
  • Cycloheptylamine-derived carboxamide (bulky, may hinder receptor binding).

    • Synthesis : Microwave-assisted reaction (130°C, 30 min) vs. conventional heating (48 h) .
  • Analog 2: Methyl 2-({[1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate () Substituents:
  • Dichlorobenzyl (electron-withdrawing, enhances stability).
  • Methyl carboxylate (ester group, alters metabolic pathways). Key Difference: Lack of amino/hydroxy groups reduces polarity compared to the target compound.

Physicochemical Properties

Compound logP* Solubility (mg/mL) Melting Point (°C)
Target Compound 0.5 12.8 (water) 215–217 (dec.)
N-Cycloheptyl-4-methyl analog 2.1 1.2 (water) 189–191
Dichlorobenzyl derivative 3.8 0.3 (water) 162–164

*Calculated using fragment-based methods. Data inferred from analogs in and .

Biological Activity

4-Amino-1,2-dihydro-6-hydroxy-2-oxo-3-pyridinecarboxamide (often referred to as a pyridine derivative) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of the current research findings.

Synthesis

The synthesis of this compound has been documented in various studies. The compound can be synthesized through several methods involving the reaction of appropriate precursors under controlled conditions. One notable method includes the reaction of 2-chloro-5-methyl-4-nitro-pyridine with guanidine derivatives, leading to the formation of the desired pyridinecarboxamide structure .

Anticancer Properties

Research has indicated that certain pyridine derivatives exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, a study found that this compound demonstrated an IC50 value lower than 10 µg/mL against CCRF-CEM leukemia cells, suggesting potent cytotoxic activity .

The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is believed to involve the inhibition of key enzymes related to cancer cell metabolism and proliferation. The presence of functional groups such as amino and hydroxyl may enhance its interaction with biological targets.

Other Biological Activities

In addition to its anticancer effects, other studies have explored the compound's potential as an anti-inflammatory agent. The compound has shown promise in modulating inflammatory cytokine production in vitro, indicating a possible role in managing inflammatory diseases .

Case Study 1: Anticancer Activity in Leukemia Cells

In a controlled laboratory setting, this compound was tested against CCRF-CEM leukemia cells. The results indicated that the compound significantly reduced cell viability at concentrations as low as 6.7 µg/mL. This study highlights the potential for further development into therapeutic agents for leukemia treatment.

Case Study 2: Anti-inflammatory Effects

A separate investigation focused on the anti-inflammatory properties of this compound involved treating human peripheral blood mononuclear cells (PBMCs) with varying concentrations of this compound. The results demonstrated a dose-dependent decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its utility in inflammatory conditions .

Data Table: Biological Activity Summary

Activity Cell Line/Model IC50/Effect Reference
AnticancerCCRF-CEM leukemia<10 µg/mL
Anti-inflammatoryHuman PBMCsDecreased TNF-alpha
CytotoxicityVarious cancer cell linesVariable

Q & A

Q. How can green chemistry principles be integrated into the synthesis of this compound?

  • Methodological Answer : Replace DMF with cyclopentyl methyl ether (CPME) as a safer solvent. Catalytic amide coupling (e.g., HATU/DMAP) reduces stoichiometric waste. Microwave-assisted synthesis (100°C, 30 min) lowers energy consumption vs. traditional reflux .

Cross-Disciplinary Applications

Q. What advanced spectroscopic methods characterize hydrogen-bonding networks in crystalline forms?

  • Methodological Answer : Utilize solid-state NMR (15N^{15}\text{N} CP/MAS) to map intermolecular interactions. Pair with Raman spectroscopy to detect O–H···N hydrogen bonds (shifted peaks at 1600–1650 cm1^{-1}). Synchrotron XRD resolves thermal motion parameters (B-factors) linked to stability .

Q. How can AI-driven reaction path search algorithms accelerate derivative discovery?

  • Methodological Answer : Deploy density functional theory (DFT)-based path searchers (e.g., AFIR or GRRM) to explore transition states. Train neural networks (e.g., Chemprop) on PubChem data to predict viable substituents at the 4-position. Validate with high-throughput robotic screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-amino-1,2-dihydro-6-hydroxy-2-oxo-3-Pyridinecarboxamide
Reactant of Route 2
4-amino-1,2-dihydro-6-hydroxy-2-oxo-3-Pyridinecarboxamide

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